molecular formula C17H18N2O4 B5136763 2-(mesityloxy)-N-(4-nitrophenyl)acetamide

2-(mesityloxy)-N-(4-nitrophenyl)acetamide

Cat. No. B5136763
M. Wt: 314.34 g/mol
InChI Key: IGLPIUITEGVXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(mesityloxy)-N-(4-nitrophenyl)acetamide is a chemical compound that is commonly used in scientific research. It is a member of the acetamide family and is also known as MNA. The compound has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-(mesityloxy)-N-(4-nitrophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. The compound has also been shown to have an effect on the immune system, increasing the activity of natural killer cells and T cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(mesityloxy)-N-(4-nitrophenyl)acetamide are still being studied. However, it has been found to have an effect on the expression of certain genes and proteins involved in cancer cell growth and proliferation. The compound has also been shown to have an effect on the immune system, increasing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(mesityloxy)-N-(4-nitrophenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. The compound is also stable and can be stored for long periods of time. However, one of the limitations of using the compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.

Future Directions

There are many future directions for research on 2-(mesityloxy)-N-(4-nitrophenyl)acetamide. One area of research could be to further investigate its mechanism of action and how it affects cancer cells and the immune system. Another area of research could be to study the compound's potential as a treatment for other diseases, such as bacterial and fungal infections. Additionally, research could be done to develop new derivatives of the compound with improved properties and efficacy.

Synthesis Methods

The synthesis of 2-(mesityloxy)-N-(4-nitrophenyl)acetamide involves the reaction of mesityl oxide and 4-nitroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the synthesis method is generally high, and the compound can be obtained in a pure form.

Scientific Research Applications

2-(mesityloxy)-N-(4-nitrophenyl)acetamide has a wide range of applications in scientific research. It is commonly used in medicinal chemistry research to develop new drugs and treatments for various diseases. The compound has been found to have antibacterial, antifungal, and anti-inflammatory properties. It has also been shown to have potential as an anticancer agent.

properties

IUPAC Name

N-(4-nitrophenyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-8-12(2)17(13(3)9-11)23-10-16(20)18-14-4-6-15(7-5-14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLPIUITEGVXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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